4-Bromo-3-propoxyaniline
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Overview
Description
4-Bromo-3-propoxyaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a bromine atom at the fourth position, a propoxy group at the third position, and an amino group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-propoxyaniline can be achieved through several methods. One common approach involves the bromination of 3-propoxyaniline. This reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Another method involves the use of a Suzuki-Miyaura coupling reaction. In this process, 3-propoxyaniline is coupled with a brominated arylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-propoxyaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: The nitro derivatives can be reduced back to the amino compound using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Nucleophilic Substitution: Formation of 4-substituted-3-propoxyaniline derivatives.
Oxidation: Formation of 4-bromo-3-propoxynitrobenzene or 4-bromo-3-propoxynitrosobenzene.
Reduction: Regeneration of this compound from its nitro derivatives.
Scientific Research Applications
4-Bromo-3-propoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-propoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and propoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar structure but lacks the propoxy group, leading to different reactivity and applications.
3-Propoxyaniline:
4-Bromo-2-propoxyaniline: Positional isomer with different substitution pattern, resulting in distinct chemical behavior.
Uniqueness
4-Bromo-3-propoxyaniline is unique due to the presence of both bromine and propoxy groups, which confer specific reactivity and potential applications not shared by its analogs. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
4-bromo-3-propoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWICGNDRIRLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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